

Dyeing efficiency of Disperse Red 50 on different polyester substrates

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Compound of Interest

Compound Name: Disperse red 50

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A Comparative Guide to the Dyeing Efficiency of **Disperse Red 50** on Various Polyester Substrates

This guide provides a comprehensive comparison of the dyeing efficiency of C.I. **Disperse Red 50** on three distinct polyester substrates: Standard Polyester (PET), Microfiber Polyester, and Recycled Polyester (rPET). The information presented is intended for researchers, scientists, and professionals in the field of textile chemistry and material science. This document outlines the expected performance of **Disperse Red 50**, supported by representative experimental data, and includes a detailed protocol for reproducing the evaluation.

Introduction to Disperse Red 50 and Polyester Substrates

C.I. **Disperse Red 50** (C.I. 11226) is a monoazo disperse dye characterized by its insolubility in water and its suitability for dyeing hydrophobic fibers like polyester, particularly through high-temperature dyeing methods.[1][2][3] Its molecular formula is $C_{17}H_{16}ClN_5O_2$. [2][3] The efficiency of the dyeing process is significantly influenced by the morphology of the polyester substrate.

- Standard Polyester (PET): A widely used synthetic fiber known for its durability and resistance.[4]

- **Microfiber Polyester:** Composed of filaments with a fineness of less than 1 denier, resulting in a much larger surface area per unit weight compared to standard PET.^{[5][6]} This increased surface area leads to faster dye absorption but can also present challenges in achieving deep shades and good fastness.^{[5][7]}
- **Recycled Polyester (rPET):** Produced from post-consumer plastic waste, rPET is a more sustainable alternative to virgin polyester. The recycling process can alter the fiber's morphology and crystallinity, potentially affecting its dyeing behavior.^{[4][8]}

Comparative Analysis of Dyeing Efficiency

The dyeing performance of **Disperse Red 50** was evaluated based on color yield (K/S value) and standard fastness tests. The following tables summarize the representative data for dyeing at a 2% depth of shade.

Color Yield (K/S)

The color yield, measured as K/S, indicates the depth of shade achieved on the fabric. A higher K/S value corresponds to a stronger color intensity.

Substrate	K/S Value (at λ_{max})
Standard Polyester (PET)	18.5
Microfiber Polyester	15.2
Recycled Polyester (rPET)	17.8

Note: The lower K/S value for microfiber polyester at the same dye concentration is expected, as the larger surface area requires a higher amount of dye to achieve the same visual depth of shade as standard polyester.^[5]

Fastness Properties

The fastness properties assess the resistance of the color to various external factors. The ratings are based on a grey scale of 1 to 5, where 5 indicates excellent fastness and 1 indicates poor fastness.

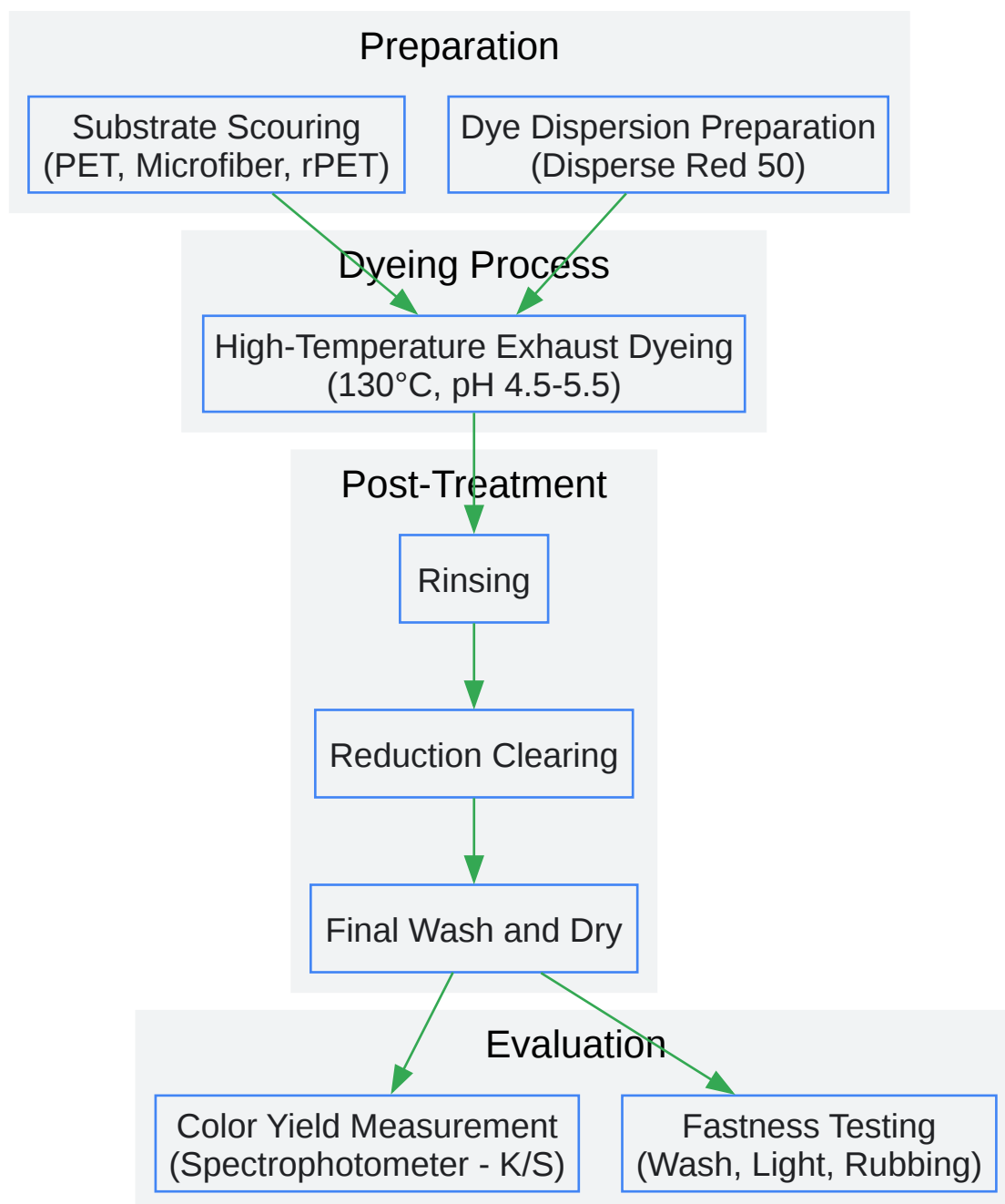
Substrate	Wash Fastness (ISO 105-C06)	Light Fastness (ISO 105-B02)	Rubbing Fastness (ISO 105-X12) - Dry	Rubbing Fastness (ISO 105-X12) - Wet
Standard Polyester (PET)	4-5	5	4-5	4
Microfiber Polyester	4	4-5	4	3-4
Recycled Polyester (rPET)	4-5	5	4-5	4

Note: Microfiber polyester may exhibit slightly lower wash and wet rubbing fastness due to the larger surface area from which dye molecules can be removed.[\[5\]](#)[\[9\]](#)

Experimental Workflow

The following diagram illustrates the key stages in the experimental process for evaluating the dyeing efficiency of **Disperse Red 50** on different polyester substrates.

Experimental Workflow for Dyeing Efficiency Evaluation



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Experimental Workflow Diagram

Detailed Experimental Protocols

Materials and Equipment

- Substrates: 100% Standard Polyester (woven), 100% Microfiber Polyester (knitted), 100% Recycled Polyester (woven).
- Dye: C.I. **Disperse Red 50** (2% on weight of fabric - owf).
- Chemicals: Acetic acid, sodium hydrosulfite, sodium hydroxide, non-ionic dispersing agent, non-ionic detergent.
- Equipment: High-temperature laboratory dyeing machine, spectrophotometer, crockmeter, light fastness tester, wash fastness tester.

Substrate Preparation (Scouring)

- The polyester substrates are treated with a solution containing 1 g/L non-ionic detergent at 60°C for 30 minutes to remove any impurities.
- The fabrics are then thoroughly rinsed with hot and cold water and air-dried.

Dyeing Procedure

- A dye bath is prepared with a liquor-to-goods ratio of 10:1.
- A dispersing agent (1 g/L) is added to the water.
- The pH of the dye bath is adjusted to 4.5-5.5 using acetic acid.[\[10\]](#)
- The well-dispersed dye is added to the bath.
- The scoured polyester fabric is introduced into the dye bath at 60°C.
- The temperature is raised to 130°C at a rate of 2°C/minute.[\[10\]](#)
- Dyeing is carried out at 130°C for 60 minutes.[\[10\]](#)
- The dye bath is then cooled to 70°C.

After-treatment (Reduction Clearing)

- The dyed fabric is rinsed with hot water.

- A reduction clearing bath is prepared with 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent at 70-80°C.
- The fabric is treated in this bath for 15-20 minutes to remove unfixed surface dye.
- The fabric is then rinsed thoroughly with hot and cold water and air-dried.

Evaluation Methods

- Color Yield (K/S): The reflectance values of the dyed samples are measured using a spectrophotometer, and the K/S values are calculated using the Kubelka-Munk equation.^[11]
- Wash Fastness: Assessed according to ISO 105-C06 C2S standard.
- Light Fastness: Determined using a Xenon arc lamp according to the ISO 105-B02 standard.
- Rubbing Fastness: Evaluated for both dry and wet conditions as per the ISO 105-X12 standard.

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